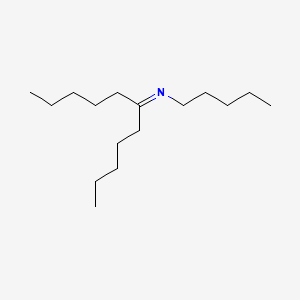
N-pentylundecan-6-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-pentylundecan-6-imine is an organic compound belonging to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N). Imines are also known as Schiff bases and are widely used in organic synthesis due to their versatility and reactivity. This compound is particularly interesting due to its unique structure, which combines a long aliphatic chain with an imine functional group, making it a valuable compound for various applications in chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-pentylundecan-6-imine can be synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. The general reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of water to form the imine. For this compound, the specific reactants would be pentylamine and undecanal. The reaction is typically carried out under acidic or basic conditions to facilitate the formation of the imine bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as metal complexes or enzymes, can also enhance the efficiency of the reaction. For example, D-amino acid oxidase from porcine kidney has been used to catalyze the oxidation of primary amines to imines .
Analyse Des Réactions Chimiques
Types of Reactions
N-pentylundecan-6-imine undergoes various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding oxime or nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Applications De Recherche Scientifique
N-pentylundecan-6-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological systems.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties
Mécanisme D'action
The mechanism of action of N-pentylundecan-6-imine involves its ability to form reversible covalent bonds with various molecular targets. The imine functional group can interact with nucleophiles, such as amino acids in proteins, leading to the formation of Schiff base adducts. This interaction can modulate the activity of enzymes and other proteins, making this compound a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
N-pentylundecan-6-imine can be compared to other imines, such as:
N-hexylundecan-6-imine: Similar structure but with a shorter aliphatic chain.
N-pentylheptan-6-imine: Similar structure but with a shorter overall chain length.
N-pentylbenzylideneamine: Contains an aromatic ring instead of an aliphatic chain.
The uniqueness of this compound lies in its long aliphatic chain, which imparts distinct physical and chemical properties, such as increased hydrophobicity and potential for self-assembly in solution .
Propriétés
Numéro CAS |
51677-38-4 |
|---|---|
Formule moléculaire |
C16H33N |
Poids moléculaire |
239.44 g/mol |
Nom IUPAC |
N-pentylundecan-6-imine |
InChI |
InChI=1S/C16H33N/c1-4-7-10-13-16(14-11-8-5-2)17-15-12-9-6-3/h4-15H2,1-3H3 |
Clé InChI |
GXJRBBHPCYTQKV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=NCCCCC)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















